molecular formula C22H19N3O4S3 B4552387 N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B4552387
M. Wt: 485.6 g/mol
InChI Key: YRSJMQDGXGEYAQ-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C22H19N3O4S3 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzothiazol-2-yl-3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is 485.05376962 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antitumor Activity

A significant body of research has been dedicated to the synthesis and evaluation of 4-thiazolidinone derivatives containing the benzothiazole moiety for their anticancer activity. These compounds have been tested against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The studies have revealed that certain derivatives exhibit potent anticancer activity, with mechanisms involving the inhibition of matrix metalloproteinases (MMPs) and the induction of apoptosis in cancer cells. Compounds bearing specific substituents have shown to inhibit MMP-9 at nanomolar levels, highlighting their potential as anticancer agents due to their appreciable anti-inflammatory and potential wound healing effects (Incerti et al., 2018; Havrylyuk et al., 2010).

Antimicrobial Activity

Research on benzothiazole derivatives has also extended to their antimicrobial properties. Several studies have synthesized and tested these compounds against various microbial strains, demonstrating good to moderate activity. The antimicrobial efficacy of these compounds suggests their potential as therapeutic agents in treating infections (Abbas et al., 2015).

Antioxidant Activity

Benzothiazoles and thioureas derivatives have been evaluated for their antioxidant activity, particularly in contexts like the initial phase of acetaminophen toxicity. These compounds have shown promising results in inactivating reactive chemical species, further supporting their potential therapeutic applications (Cabrera-Pérez et al., 2016).

Corrosion Inhibition

Besides biological activities, benzothiazole derivatives have been studied for their application in corrosion inhibition. These compounds have demonstrated effective protection against steel corrosion in acidic environments, showcasing their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S3/c1-28-15-8-7-13(11-16(15)29-2)12-18-20(27)25(22(30)32-18)10-9-19(26)24-21-23-14-5-3-4-6-17(14)31-21/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSJMQDGXGEYAQ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 3
N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.